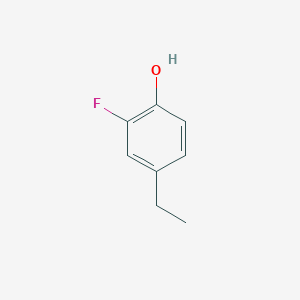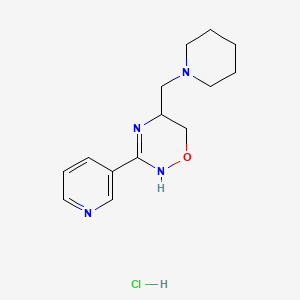
Iroxanadine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary. It is primarily investigated for its cardioprotective properties and its potential use in treating vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease . The compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis .
Méthodes De Préparation
The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
Iroxanadine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphorylation on small molecules.
Biology: The compound is investigated for its role in endothelial cell function and its potential to protect against vascular diseases.
Medicine: This compound is explored for its cardioprotective properties and its potential use in preventing restenosis following vascular surgery or balloon angioplasty
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents targeting vascular diseases.
Mécanisme D'action
The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.
Comparaison Avec Des Composés Similaires
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its role in endothelial cell homeostasis. Similar compounds include other pyridine derivatives and small molecules that target vascular diseases. this compound’s ability to induce phosphorylation of p38 SAPK and its cardioprotective properties set it apart from other compounds in its class .
Propriétés
Numéro CAS |
934838-73-0 |
|---|---|
Formule moléculaire |
C14H21ClN4O |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
Clé InChI |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


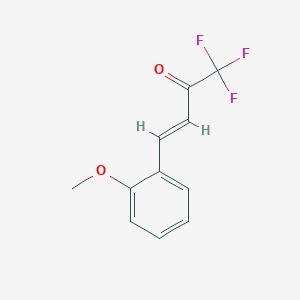
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
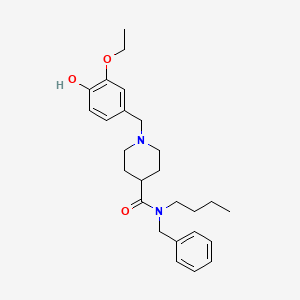
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
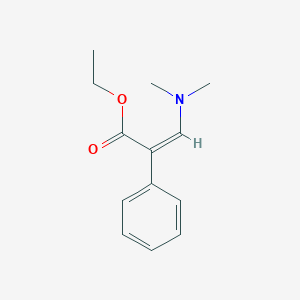
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
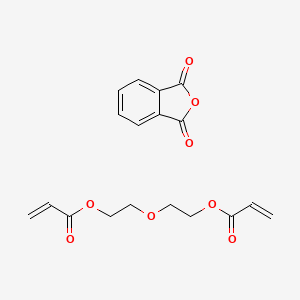
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
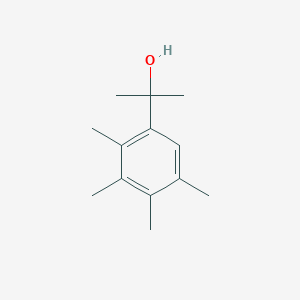
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
